2-Bromo-1-fluoro-3-iodobenzene
Overview
Description
2-Bromo-1-fluoro-3-iodobenzene is a useful research compound. Its molecular formula is C6H3BrFI and its molecular weight is 300.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Vibrational Spectra and Ionization Energies
Research conducted by Kwon et al. (2002) explored the vibrational spectra of halobenzene cations, including those of fluoro-, chloro-, bromo-, and iodobenzene, in both ground and excited electronic states. This study utilized mass-analyzed threshold ionization spectrometry to determine ionization energies and understand the electronic states of these compounds, contributing to a deeper understanding of their chemical properties (Kwon, Kim, & Kim, 2002).
2. Fluoroalkylation Reactions
Zhu et al. (2015) investigated the copper(0)-mediated fluoroalkylation of iodobenzene with tetrafluoroethyl compounds. This study provides insights into the reactivity of α,α-difluoroalkyl copper species, offering valuable information for the development of new fluoroalkylation reactions under transition metal promotion (Zhu, Ni, Gao, & Hu, 2015).
3. Domino Processes to Benzofurans
Lu et al. (2007) explored a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This method, involving intermolecular C-C bond formation followed by intramolecular C-O bond formation, highlights the potential of halobenzenes in synthesizing complex organic compounds (Lu, Wang, Zhang, & Ma, 2007).
4. Behavior in Atropisomers
Research by Leroux, Mangano, and Schlosser (2005) delved into the unusual behavior of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, an atropisomer derived from 1-fluoro-2-(triethylsilyl)naphthalene. Their study on the reactivity of this compound with alkyllithium compounds offers insights into the unique chemical reactions involving halobenzenes (Leroux, Mangano, & Schlosser, 2005).
5. Radiolysis Studies
Naik and Mohan (2005) conducted studies on the radiolysis of aqueous solutions of dihalobenzenes, including 1-fluoro-n-iodobenzene and 1-bromo-n-iodobenzene. This research, focusing on halide ion formation, contributes to understanding the radiation chemistry of halobenzenes and their interactions with radicals (Naik & Mohan, 2005).
Safety and Hazards
2-Bromo-1-fluoro-3-iodobenzene is considered hazardous. It may be harmful if swallowed and can cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It is known that halogenated benzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
2-Bromo-1-fluoro-3-iodobenzene, like other halogenated benzene compounds, is an electrophile . It can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Halogenated benzene compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
It is known that the bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
It is known that halogenated benzene compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability . Furthermore, the compound’s action can be influenced by its concentration and the duration of exposure .
Properties
IUPAC Name |
2-bromo-1-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRKNHYHPORRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479859 | |
Record name | 2-bromo-1-fluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851368-08-6 | |
Record name | 2-bromo-1-fluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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